Iodoacetamido-PEG8-acid Iodoacetamido-PEG8-acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16202863
InChI: InChI=1S/C21H40INO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26)
SMILES:
Molecular Formula: C21H40INO11
Molecular Weight: 609.4 g/mol

Iodoacetamido-PEG8-acid

CAS No.:

Cat. No.: VC16202863

Molecular Formula: C21H40INO11

Molecular Weight: 609.4 g/mol

* For research use only. Not for human or veterinary use.

Iodoacetamido-PEG8-acid -

Specification

Molecular Formula C21H40INO11
Molecular Weight 609.4 g/mol
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C21H40INO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26)
Standard InChI Key DWBDYRWMFAYNIL-UHFFFAOYSA-N
Canonical SMILES C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)C(=O)O

Introduction

Chemical Structure and Properties

Iodoacetamido-PEG8-acid (C₂₁H₄₀INO₁₁, molecular weight 635.45 g/mol) features an eight-unit polyethylene glycol spacer flanked by two distinct functional groups: an iodoacetamide (-NHCOCH₂I) at one terminus and a carboxylic acid (-COOH) at the other . The PEG8 spacer comprises eight repeating ethylene oxide units (-OCH₂CH₂-), conferring hydrophilicity and flexibility.

Reactivity Profile

  • Iodoacetamide Group: Reacts selectively with thiols (-SH) in cysteine residues or synthetic thiol-bearing molecules to form stable thioether bonds (-S-CH₂-CO-NH-) .

  • Carboxylic Acid Group: Activates via carbodiimide chemistry (e.g., EDC/NHS) to form amide bonds with primary amines (-NH₂) .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₂₁H₄₀INO₁₁
Molecular Weight635.45 g/mol
SolubilityWater, DMSO, DMF
Storage Conditions-20°C, desiccated, light-protected

Synthesis and Purification

The synthesis of Iodoacetamido-PEG8-acid involves sequential functionalization of a PEG8 backbone. While detailed industrial protocols are proprietary, general steps include:

Key Synthetic Steps

  • PEG8 Activation: A hydroxyl-terminated PEG8 chain is converted to an amine derivative via tosylation or mesylation followed by nucleophilic substitution.

  • Iodoacetamide Introduction: The amine reacts with iodoacetic acid N-hydroxysuccinimide ester (NHS-iodoacetate) to form the iodoacetamide terminus.

  • Carboxylic Acid Functionalization: The opposite hydroxyl group is oxidized to a carboxylic acid using Jones reagent or potassium permanganate.

Purification Methods

  • Size-Exclusion Chromatography (SEC): Removes unreacted PEG precursors.

  • Reverse-Phase HPLC: Ensures >95% purity, critical for reproducibility in sensitive applications .

Mechanisms of Bioconjugation

Iodoacetamido-PEG8-acid enables site-specific modifications through two primary reactions:

Thiol-Iodoacetamide Coupling

The iodoacetamide group undergoes nucleophilic substitution with thiols at pH 7.0–8.5, forming irreversible thioether bonds. This reaction is favored in reducing environments to prevent thiol oxidation :
R-SH + I-CH2-CO-NH-PEG8-COOHR-S-CH2-CO-NH-PEG8-COOH + HI\text{R-SH + I-CH}_2\text{-CO-NH-PEG8-COOH} \rightarrow \text{R-S-CH}_2\text{-CO-NH-PEG8-COOH + HI}

Carboxylic Acid Activation and Amide Bond Formation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), forming an NHS ester that reacts with primary amines :
PEG8-COOH + EDC/NHSPEG8-CO-NHS\text{PEG8-COOH + EDC/NHS} \rightarrow \text{PEG8-CO-NHS}
PEG8-CO-NHS + H2N-RPEG8-CO-NH-R + NHS\text{PEG8-CO-NHS + H}_2\text{N-R} \rightarrow \text{PEG8-CO-NH-R + NHS}

Applications in Biomedical Research

Protein Pegylation

Iodoacetamido-PEG8-acid is widely used to PEGylate therapeutic proteins (e.g., interferons, antibodies), enhancing their pharmacokinetics. For example:

  • Half-Life Extension: PEGylation reduces renal clearance, increasing plasma half-life by up to 10-fold .

  • Immunogenicity Reduction: Masking antigenic epitopes minimizes immune recognition.

Drug Delivery Systems

  • Nanoparticle Functionalization: Conjugates drugs to lipid nanoparticles via thiol or amine linkages, improving targeted delivery.

  • Antibody-Drug Conjugates (ADCs): Links cytotoxic agents to monoclonal antibodies, enabling tumor-specific cytotoxicity.

Surface Modification

  • Biosensor Interfaces: Immobilizes enzymes or antibodies on gold surfaces (via thiol bonding) for electrochemical sensing.

Comparative Analysis with Similar PEG Derivatives

CompoundFunctional GroupsKey AdvantagesLimitations
Iodoacetamido-PEG8-acidIodoacetamide, COOHDual reactivity, high solubilityLight-sensitive iodoacetamide
Maleimide-PEG8-acidMaleimide, COOHFaster thiol reactivityMaleimide hydrolysis at pH >8
NHS-PEG8-amineNHS ester, NH₂Direct amine couplingNo thiol reactivity

Analytical Characterization

Quality Control Metrics

  • ¹H NMR: Peaks at δ 3.6–3.7 ppm (PEG backbone), δ 2.8 ppm (NHCOCH₂I).

  • HPLC-MS: Monodisperse peak (m/z 635.45 ± 0.5 Da) confirms purity .

  • Ellman’s Assay: Quantifies free thiols post-conjugation to assess reaction efficiency.

Stability Considerations

  • Iodoacetamide Degradation: Susceptible to photolysis; storage in amber vials is essential.

  • PEG Oxidation: Antioxidants (e.g., BHT) prevent backbone degradation in long-term storage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator